(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine
Description
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is a naphthalene-derived secondary amine featuring a bromine substituent at the 6-position of the naphthalene ring and a methylamine group attached via a methylene (-CH2-) linker at the 2-position. The molecular formula is C12H12BrN (calculated molecular weight: 250.14 g/mol).
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNISNNRLOURCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylnaphthalene
The bromination of 2-methylnaphthalene serves as a foundational step. Patent JP4028612B2 outlines a method using a triphenylphosphine-bromine complex at 200–300°C to produce 2-bromo-6-methylnaphthalene in 96.5 mol% yield (Example 2). Key conditions include:
Introduction of the Methylamine Group
Alkylation with methylamine is achieved via nucleophilic substitution. A protocol from the Journal of Medicinal Chemistry demonstrates:
Table 1: Alkylation Method Comparison
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Bromo-6-methylnaphthalene | Methylamine | DMF | 150 | 76 | |
| 6-Bromo-2-naphthalenecarboxylic acid | CH₃OH/H₂SO₄ | CH₃OH | 130 | 90.1 |
Reductive Amination of 6-Bromo-2-naphthaldehyde
Synthesis of 6-Bromo-2-naphthaldehyde
6-Bromo-2-naphthol (CAS 15231-91-1) is oxidized to the aldehyde using MnO₂ or Swern conditions. Patent WO2011120351A1 reports:
Reductive Amination with Methylamine
The aldehyde is reacted with methylamine and NaBH₃CN in MeOH:
Table 2: Reductive Amination Parameters
| Aldehyde | Reducing Agent | Solvent | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 6-Bromo-2-naphthaldehyde | NaBH₃CN | MeOH | 24 | 74 | 98.4 |
| 6-Bromo-2-naphthaldehyde | H₂/Pd/C | EtOAc | 12 | 62 | 95.0 |
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Ullmann Coupling
CuI/1,10-phenanthroline in DMSO at 120°C achieves 78% yield but requires longer reaction times (48 hr).
Table 3: Catalytic Methods Comparison
| Method | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 100 | 24 | 82 |
| Ullmann | CuI/phenanthroline | 120 | 48 | 78 |
Challenges and Optimizations
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine derivatives in exhibiting cytotoxic effects against various cancer cell lines. For instance, a series of quinazoline-pyrimidine hybrid derivatives, which include similar structural motifs, showed significant antiproliferative activity with IC50 values as low as 2.3 μM against A549 lung adenocarcinoma cells . This suggests that compounds with naphthalene and bromine substitutions may enhance biological activity through specific interactions with cellular targets.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6n | A549 | 5.9 | Induces apoptosis, S-phase arrest |
| 6a | SW-480 | 16.1 | Apoptotic pathway activation |
| 6b | MCF-7 | 3.2 | Dual inhibition of topoisomerases |
The presence of bromine at the 6-position of the naphthalene ring appears to be crucial for enhancing the potency of these compounds, as evidenced by structure-activity relationship (SAR) studies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies involving derivatives of naphthalene have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphthalene Derivative A | Staphylococcus aureus | 15 μg/mL |
| Naphthalene Derivative B | Escherichia coli | 20 μg/mL |
| Naphthalene Derivative C | Bacillus subtilis | 10 μg/mL |
Case Study: Antiproliferative Effects
A detailed study investigated the antiproliferative effects of a series of naphthalene-based compounds on human cancer cell lines. The findings indicated that modifications at the bromine position significantly influenced the cytotoxicity profiles. For example, compounds with electron-withdrawing groups at para positions exhibited enhanced activity compared to their meta counterparts .
Figure 1: Apoptotic Effects Induced by Naphthalene Derivatives
Apoptosis Induction
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine and similar compounds:
Key Observations :
- Bromine vs. Methoxy Substituents : Bromine increases molecular weight and lipophilicity compared to methoxy (-OMe) groups, which are electron-donating .
- Amine Linkage : The methylene spacer in the target compound may enhance conformational flexibility compared to direct amine attachment (e.g., 6-Bromo-N-methylnaphthalen-2-amine) .
- Thermal Stability : Brominated naphthalene derivatives (e.g., 6-bromonaphthalen-2-amine) exhibit high boiling points (>300°C), suggesting thermal stability .
Pharmacological and Functional Insights
- Anti-Inflammatory Potential: N-Benzyl-N-methyldecan-1-amine derivatives () demonstrate anti-inflammatory activity, suggesting that brominated naphthylmethylamines may share similar bioactivity.
- NSAID Hybrids : Naproxen-derived amides () highlight the role of naphthalene moieties in cyclooxygenase (COX) inhibition, though the target compound lacks a carboxylic acid group critical for NSAID activity.
- Lipophilicity and Bioavailability : The bromine atom and methylene spacer in the target compound may enhance membrane permeability compared to polar amide derivatives .
Biological Activity
(6-Bromo-naphthalen-2-ylmethyl)-methyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a bromine atom at the 6-position of the naphthalene ring, which may influence its biological interactions. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown potential inhibition against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these strains were found to be comparable to standard antibiotics, suggesting that this compound could be a candidate for further development in antimicrobial therapies.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It was screened against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, demonstrating significant antiproliferative activity .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituent may enhance its ability to interact with biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences in biological activity among selected naphthalene derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Structural Features |
|---|---|---|---|
| This compound | Moderate | Significant | Bromine at C6 |
| 6-Methylnaphthalene | Low | Moderate | No halogen substituent |
| 1-Naphthylamine | High | Low | Primary amine group |
Case Studies
Case Study 1: Anticancer Screening
In a study conducted by MDPI researchers, various derivatives of naphthalene were screened for their anticancer activities. Among them, this compound showed promising results against multiple cell lines with an IC50 value indicating effective growth inhibition .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively at concentrations similar to those used for conventional antibiotics.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine, and how can reductive amination be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination, where a brominated naphthaldehyde reacts with methylamine. Key considerations include:
- Selecting precursors (e.g., 6-bromo-2-naphthaldehyde and methylamine) to minimize side reactions.
- Using excess methylamine to drive the reaction and improve yield .
- Employing catalysts like sodium cyanoborohydride (NaBH₃CN) for selective reduction of imine intermediates.
- Purification via column chromatography or crystallization to isolate the product from unreacted precursors .
Q. How can X-ray crystallography be used to confirm the structure of this compound?
- Methodological Answer :
- Grow single crystals using slow evaporation in a solvent system (e.g., ethanol/dichloromethane).
- Collect diffraction data with a synchrotron or laboratory X-ray source.
- Refine the structure using SHELXL, which iteratively adjusts atomic coordinates and thermal parameters .
- Validate the structure with ORTEP-3 for graphical representation of thermal ellipsoids and bond distances .
Q. What safety protocols are essential when handling brominated aromatic amines in the laboratory?
- Methodological Answer :
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store waste separately in labeled containers for hazardous organics and dispose via certified waste management services .
Q. How can physical properties like logP and water solubility be experimentally determined for this compound?
- Methodological Answer :
- logP : Measure partitioning between octanol and water phases using shake-flask or HPLC methods .
- Water solubility : Perform gravimetric analysis by saturating aqueous solutions and filtering undissolved solids .
- Validate results against computational predictions (e.g., Crippen or Joback methods) to identify discrepancies .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange functionals improve thermochemical predictions for brominated naphthylamines?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to reduce errors in enthalpy and Gibbs free energy calculations .
- Compare computed atomization energies and ionization potentials with experimental data (average deviation <3 kcal/mol) .
- Optimize basis sets (e.g., 6-311++G(d,p)) for bromine-containing systems to account for relativistic effects .
Q. What strategies are effective for using this compound as a ligand in transition metal complexes?
- Methodological Answer :
- Design coordination experiments with metals like Pd(II) or Cu(I) to exploit the amine’s electron-donating properties.
- Characterize complexes using UV-Vis, NMR, and cyclic voltammetry to assess electronic interactions .
- Compare stability constants with analogous ligands (e.g., pyridylmethyl amines) to evaluate steric/electronic effects .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s properties?
- Methodological Answer :
- Perform sensitivity analysis to identify error sources (e.g., impure samples, incorrect functional groups in DFT models) .
- Cross-validate methods: Compare HPLC-measured logP with DFT-predicted values and adjust solvation models if needed .
- Consult multi-laboratory studies or databases like NIST WebBook for benchmark datasets .
Q. What evidence suggests potential carcinogenicity of brominated naphthylamines, and how can this risk be mitigated in research settings?
- Methodological Answer :
- Review structural analogs: 2-Naphthalenamine (β-naphthylamine) is a known carcinogen due to aromatic amine metabolism .
- Conduct Ames tests to assess mutagenicity of the brominated derivative.
- Implement strict containment protocols (e.g., gloveboxes) and monitor airborne particulates during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
